Jerantinine A is a novel indole alkaloid derived from the Aspidosperma species, particularly from the plant Voacanga africana. This compound has garnered attention due to its significant biological activities, particularly in the field of cancer research, where it exhibits potent anti-proliferative effects against various human cancer cell lines. Jerantinine A is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms and are known for their pharmacological properties.
Jerantinine A is sourced from the plant Voacanga africana, which is recognized for its sustainable availability and use in traditional medicine. The compound falls under the classification of indole alkaloids, a subclass of alkaloids characterized by the presence of an indole structure. These compounds are often noted for their diverse biological activities, including anticancer properties.
The synthesis of Jerantinine A has been achieved through various methods, emphasizing sustainable practices. One prominent approach is the asymmetric synthesis from (−)-tabersonine, a precursor that can be obtained sustainably from Voacanga africana.
Jerantinine A possesses a complex molecular structure characterized by multiple rings typical of indole alkaloids.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy have confirmed the identity of synthetic Jerantinine A as being identical to its natural counterpart .
Jerantinine A is involved in several significant chemical reactions that contribute to its biological activity:
The mechanisms through which Jerantinine A operates involve complex interactions at the molecular level, affecting both structural components of cells and regulatory pathways involved in cell division.
Jerantinine A exerts its antitumor effects through multiple mechanisms:
Jerantinine A has significant potential in scientific research and pharmacology:
Tabernaemontana corymbosa (Apocynaceae family) is a tropical shrub native to Southeast Asia, traditionally used in Malaysia, Thailand, and China for treating wounds, ulcers, tumors, and inflammatory conditions . The plant produces a milky latex rich in bioactive indole alkaloids. In 2008, Kam and colleagues first isolated seven novel Aspidosperma alkaloids—jerantinines A-G—from its leaf extracts. Among these, jerantinine A exhibited the most potent cytotoxicity against human KB cells (nasopharyngeal carcinoma), with IC₅₀ values <1 µg/mL, including activity against vincristine-resistant (VJ300) sublines [1] [6].
The International Union for Conservation of Nature (IUCN) lists T. corymbosa as endangered, significantly limiting natural JA availability [8]. Sustainable synthesis routes from commercially available precursors like voacangine or tabersonine (e.g., 12-step synthesis yielding 29% overall) now enable further research [8].
Jerantinine A (C₂₂H₂₆N₂O₄) is a monoterpene indole alkaloid characterized by a pentacyclic Aspidosperma core fused to an indole moiety. Its structure features:
Table 1: Structural Features of Jerantinine A vs. Key Analogues
Compound | Molecular Formula | Key Functional Groups | Biological Significance |
---|---|---|---|
Jerantinine A | C₂₂H₂₆N₂O₄ | C14-OH, C15-O-C16 epoxide | Microtubule destabilization [3] |
Jerantinine B | C₂₂H₂₆N₂O₃ | C14-H, C15-O-C16 epoxide | Enhanced cytotoxicity [3] |
Jerantinine D | C₂₂H₂₄N₂O₆ | C14-OH, C14-C15 epoxide | KB cell cytotoxicity (IC₅₀<1 µg/mL) [4] |
Tabersonine (precursor) | C₂₁H₂₄N₂O₂ | Δ⁶⁷ double bond, C16-OMe | Biosynthetic precursor to JA |
Jerantinine A’s structural complexity enables selective interactions with biological targets like tubulin and SF3B1, distinguishing it from simpler indole alkaloids [6] .
Jerantinine A exerts anticancer effects through three primary, interconnected mechanisms:
Microtubule Destabilization
JA potently inhibits tubulin polymerization (IC₅₀ ~1 µM), binding at the colchicine site. This disrupts mitotic spindle assembly, triggering:
Table 2: Cytotoxicity of Jerantinine A in Cancer Models
Cell Line | Type | GI₅₀ (µM) | Resistance Status | Key Effects |
---|---|---|---|---|
KB | Nasopharyngeal carcinoma | <0.1 | Vincristine-sensitive | Tubulin depolymerization [1] |
KB-VJ300 | Nasopharyngeal carcinoma | <0.1 | Vincristine-resistant | Overcomes Pgp efflux [1] |
MCF-7 | Breast adenocarcinoma | 0.8 | ER-positive | G₂/M arrest, SF3B1 upregulation [2] [3] |
MDA-MB-231 | Triple-negative breast | 0.5 | Aggressive phenotype | Mitochondrial inhibition [8] |
HCT116 | Colorectal carcinoma | 0.7 | p53 wild-type | Colony formation inhibition [3] |
Spliceosome Modulation
JA upregulates splicing factor SF3B1 and SF3B3 proteins, disrupting pre-mRNA processing:
Mitochondrial Metabolism Inhibition
In triple-negative breast cancer (TNBC) cells, JA:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7